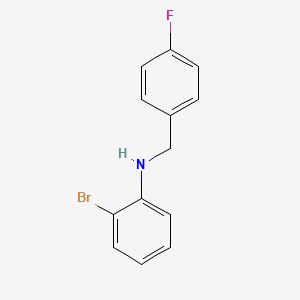

2-Bromo-N-(4-fluorobenzyl)aniline

Description

2-Bromo-N-(4-fluorobenzyl)aniline (CAS: 1021126-27-1) is an aromatic amine derivative characterized by a bromine substituent at the 2-position of the aniline ring and a 4-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₀BrF₂N, with a molecular weight of 298.13 g/mol . The compound is synthesized via alkylation reactions involving brominated aniline precursors and 4-fluorobenzyl halides under reflux conditions, typically in polar aprotic solvents like acetonitrile . It is widely utilized as an intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and bromine, which enhance its reactivity in cross-coupling reactions .

Properties

IUPAC Name |

2-bromo-N-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQMPOBBUDHKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-(4-fluorobenzyl)aniline can be synthesized through a multi-step process. One common method involves the bromination of aniline to form 2-bromoaniline, followed by the nucleophilic substitution reaction with 4-fluorobenzyl chloride. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation Reactions: Products include nitroso or nitro derivatives.

Reduction Reactions: Products include the corresponding amine.

Scientific Research Applications

2-Bromo-N-(4-fluorobenzyl)aniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

4-Bromo-N-(2-nitrophenyl)benzamide ()

- Molecular Formula : C₁₃H₉BrN₂O₃

- Molecular Weight : 345.13 g/mol

- Key Features : Contains a nitro group (strong electron-withdrawing) and a benzamide moiety.

- Comparison : The nitro group significantly reduces electron density on the aromatic ring compared to the fluorine in 2-Bromo-N-(4-fluorobenzyl)aniline, making it less reactive in nucleophilic substitutions but more effective in electrophilic aromatic substitutions. The benzamide group introduces hydrogen-bonding capability, which is absent in the target compound .

2-Bromo-N-(3-(trifluoromethyl)benzyl)acetamide ()

- Molecular Formula: C₁₀H₈BrF₃NO

- Molecular Weight : 318.08 g/mol

- Key Features : Trifluoromethyl group (strong electron-withdrawing) and acetamide linkage.

- Comparison : The trifluoromethyl group provides greater lipophilicity and metabolic stability than the 4-fluorobenzyl group. However, steric bulk from the trifluoromethyl group may hinder interactions in biological systems compared to the smaller fluorine substituent .

4-Bromo-N-(4-nitrobenzyl)aniline ()

- Molecular Formula : C₁₃H₁₁BrN₂O₂

- Molecular Weight : 323.15 g/mol

- Key Features : Nitrobenzyl substituent.

- Comparison: The nitro group enhances oxidative stability but reduces solubility in non-polar solvents. The target compound’s fluorine substituent offers a balance between electron withdrawal and solubility, making it more versatile in synthetic applications .

Physical and Chemical Properties

| Property | This compound | 4-Bromo-N-(4-nitrobenzyl)aniline | 2-Bromo-N-(3-(trifluoromethyl)benzyl)acetamide |

|---|---|---|---|

| Molecular Weight | 298.13 g/mol | 323.15 g/mol | 318.08 g/mol |

| Solubility | Moderate in DMSO, chloroform | Low in polar solvents | High in DMSO, ethanol |

| Electron Effects | Moderate EWG (F, Br) | Strong EWG (NO₂) | Strong EWG (CF₃) |

| Applications | Pharmaceutical intermediates | Ligands for metal complexes | Bioactive molecule development |

Biological Activity

2-Bromo-N-(4-fluorobenzyl)aniline is a compound of growing interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. The unique combination of bromine and fluorine substituents on the aniline structure enhances its biological activity, making it a candidate for further pharmacological exploration.

The molecular formula of this compound is C13H11BrF N, with a molecular weight of approximately 287.14 g/mol. The presence of halogens (bromine and fluorine) significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating enzyme activities and cellular pathways. The bromine and fluorobenzyl groups enhance binding affinities, potentially leading to:

- Inhibition of cell proliferation

- Induction of apoptosis

- Modulation of enzyme activity

These mechanisms are critical in understanding how this compound can be utilized in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values suggest strong activity against Staphylococcus aureus and Enterococcus species, with reported MICs ranging from 15.625 μM to 125 μM .

- The compound's bactericidal action has been linked to the inhibition of protein synthesis and disruption of nucleic acid synthesis .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa and MCF-7. Key findings include:

- The compound induced significant cytotoxicity in HeLa cells, outperforming some existing chemotherapeutics .

- Molecular docking studies indicate a strong binding affinity to the epidermal growth factor receptor (EGFR), suggesting potential as an EGFR inhibitor .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activities.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Strong against Gram+ | Significant in HeLa | Unique halogenation pattern |

| 2-Bromo-N-(4-fluorophenyl)aniline | Moderate | Moderate | Lacks fluorobenzyl group |

| N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide | Weak | Low | Different substitution pattern |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various halogenated anilines, including this compound, against clinical isolates of MRSA. Results indicated a remarkable reduction in biofilm formation compared to control groups .

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects on cancer cell lines were assessed using MTT assays. The results showed that treatment with this compound resulted in over 70% cell death at concentrations above 50 μM , highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.